Home > Products > Screening Compounds P21952 > 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide
3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide -

3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide

Catalog Number: EVT-3795167
CAS Number:
Molecular Formula: C18H20BrNO2
Molecular Weight: 362.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

Compound Description: FLB 457 is a potent dopamine-D2 receptor antagonist with high and stereospecific blocking affinity in vitro and in vivo. The biological activities are confined to the S-enantiomeric form. [] It exhibits an almost identical molecular conformation to FLB 463. [] The benzamide moiety is essentially planar, stabilized by an intramolecular hydrogen bond. []

Relevance: FLB 457 shares a benzamide core structure with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, both featuring a bromine substituent on the benzene ring and an amide linkage to a substituted phenyl ring. The primary structural difference lies in the substituents on the benzene ring and the amine portion of the amide. FLB 457 has two methoxy groups at positions 5 and 6, while the target compound has an ethoxy group at position 4. Additionally, FLB 457 features a pyrrolidinylmethyl group attached to the amide nitrogen, whereas the target compound has a 2-ethyl-6-methylphenyl group. []

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

Compound Description: FLB 463 is another potent dopamine-D2 receptor antagonist with high and stereospecific blocking affinity in vitro and in vivo. Similar to FLB 457, the biological activities are confined to the S-enantiomeric form. [] Its molecular conformation is almost identical to FLB 457. [] The benzamide moiety is essentially planar and further stabilized by a second intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. []

Relevance: FLB 463 also shares a benzamide core structure with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, but with an additional hydroxyl group at position 2 of the benzene ring, making it a salicylamide. Similar to FLB 457, the differences from the target compound are in the substituents on the benzene ring and the amine portion of the amide. []

4-Bromo-N-(di-n-propylcarbamothioyl)benzamide

Compound Description: This compound is a ligand used in the synthesis of Nickel(II) and Copper(II) complexes. [] The loss of N-H proton resonance and stretching vibration, and the shift of νC=O and νC=S stretching vibrations confirm the formation of metal complexes. []

N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2)

Compound Description: [18F]DMPY2 is a positron emission tomography (PET) imaging probe developed for the ultrasensitive detection of malignant melanoma. [] It exhibits strong and prolonged tumoral uptake with rapid background clearance. [] [18F]DMPY2 demonstrated significantly higher tumor-to-liver ratios compared to [18F]fluorodeoxyglucose ([18F]FDG) and other benzamide tracers. []

Relevance: Although not a benzamide, [18F]DMPY2 belongs to the broader category of pyridine-based benzamide derivatives, sharing structural similarities with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. Both feature an amide linked to a substituted aromatic ring, with [18F]DMPY2 containing a pyridine ring instead of a benzene ring. []

4-bromo-N-(1-hydroxy-1-phenylpropan-2-yl)benzenesulfonamide

Compound Description: This compound displayed inhibitory effects against Candida albicans ATCC 14053 with a minimum inhibitory concentration (MIC) of 3 mg/mL. []

Relevance: Although not a benzamide, this compound is a benzenesulfonamide, sharing the brominated benzene ring with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. The key structural difference lies in the sulfonamide group instead of the amide and the substituted propanol group attached to the sulfonamide nitrogen. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

Compound Description: PD198306 is a new anti-staphylococcal compound with a minimum inhibitory concentration (MIC) in the range of 2–8 µg/mL. [] It showed synergistic activity with erythromycin against methicillin-resistant Staphylococcus aureus (MRSA) strain MW2. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine is a potent and selective sodium-proton exchanger (NHE) inhibitor developed as an adjunctive therapy for treating acute myocardial infarction. [] It exhibits high in vitro activity compared to its demethylated counterpart, likely due to conformational restriction of the acylguanidine chain. []

Relevance: While not a direct benzamide, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine contains a benzoyl moiety similar to 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, differing in the methyl and methylsulfonyl substituents on the benzene ring and the guanidine group replacing the amide. The discussion of the 2-methyl substitution's impact on activity in this compound highlights the importance of steric effects on the benzamide/benzoyl core. []

(S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide (Remoxipride)

Compound Description: Remoxipride is a dopamine D-2 antagonist known for its antipsychotic activity. [, ] Several conformationally restricted derivatives were synthesized and evaluated for their ability to inhibit [3H]raclopride binding at the dopamine D-2 receptor. []

Relevance: Remoxipride is a direct analogue of 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, sharing the bromo-substituted benzamide core. The primary difference lies in the substituents on the benzene ring and the amine portion of the amide. Remoxipride has two methoxy groups at positions 2 and 6, while the target compound has an ethoxy group at position 4. Additionally, Remoxipride features a pyrrolidinylmethyl group attached to the amide nitrogen, whereas the target compound has a 2-ethyl-6-methylphenyl group. [, ]

5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone

Compound Description: This compound is a urinary metabolite of the dopamine D-2 antagonist remoxipride. []

Relevance: This metabolite is structurally related to 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide by sharing the core bromo-substituted benzamide structure. The differences lie in the methoxy substituents on the benzene ring and the 5-hydroxy-2-pyrrolidone moiety linked to the amide nitrogen. []

(S)-5-bromo-2,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-hydroxybenzamide

Compound Description: This compound is a phenolic metabolite of remoxipride, synthesized regioselectively from 2,6-dimethoxybenzoic acid. []

Relevance: Similar to remoxipride, this metabolite shares the bromo-substituted benzamide core with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. The structural differences lie in the methoxy and hydroxyl substituents on the benzene ring and the pyrrolidinylmethyl group attached to the amide nitrogen. []

(S)-5-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-hydroxy-6-methoxy- salicylamide

Compound Description: This compound is another phenolic metabolite of remoxipride, synthesized regioselectively from 4-methoxycatechol. []

Relevance: This metabolite also shares the bromo-substituted benzamide core with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. It features an additional hydroxyl group on the benzene ring, similar to FLB 463. The structural differences from the target compound lie in the methoxy and hydroxyl substituents on the benzene ring and the pyrrolidinylmethyl group attached to the amide nitrogen. []

4-amino-5-chloro-2-((2-methylsulfinyl)‐ethoxy)‐N‐(2‐(diethylamino)‐ethyl)‐benzamide hydrochloride (ML‐1035)

Compound Description: ML-1035 is a benzamide that elicits contractions in the guinea pig ileum. [] These contractions are blocked by atropine and tetrodotoxin, suggesting a neurogenic mechanism involving postganglionic cholinergic neurons. []

Relevance: ML-1035 shares the benzamide core with 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. While both compounds possess a halogen substituent on the benzene ring and an amine linked to the amide, they differ in the specific substituents and their positions. []

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA14-1)

Compound Description: HA14-1 is an apoptotic inducer used as a comparison compound in a study investigating the suppressive effect of sphingomyelins on lysosome disruption during photodynamic therapy. []

Relevance: While not a benzamide, HA14-1 is mentioned alongside NPe6, a lysosomal photosensitizer that induces apoptosis via lysosomal disruption. The study highlights the role of lysosomes in apoptosis, a process that might be relevant to benzamides like 3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, especially those with potential anticancer activity. []

Properties

Product Name

3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide

IUPAC Name

3-bromo-4-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C18H20BrNO2/c1-4-13-8-6-7-12(3)17(13)20-18(21)14-9-10-16(22-5-2)15(19)11-14/h6-11H,4-5H2,1-3H3,(H,20,21)

InChI Key

QDPRXOMQMZKYDE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OCC)Br)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OCC)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.